molecular formula C8H11N5O2 B12921647 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one CAS No. 52434-70-5

2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one

Cat. No.: B12921647
CAS No.: 52434-70-5
M. Wt: 209.21 g/mol
InChI Key: FTAXWHDXJSNEFO-UHFFFAOYSA-N
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Description

2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is notable for its unique structure, which includes an amino group and a hydroxypropan-2-yl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the purine ring or the attached groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while substitution reactions can introduce various functional groups to the purine ring.

Scientific Research Applications

2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that also contains a purine structure.

Uniqueness

2-Amino-8-(2-hydroxypropan-2-yl)-1H-purin-6(7H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike adenine and guanine, this compound has a hydroxypropan-2-yl group, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

52434-70-5

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

2-amino-8-(2-hydroxypropan-2-yl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C8H11N5O2/c1-8(2,15)6-10-3-4(11-6)12-7(9)13-5(3)14/h15H,1-2H3,(H4,9,10,11,12,13,14)

InChI Key

FTAXWHDXJSNEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)O

Origin of Product

United States

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